molecular formula C17H12N2O2S2 B2441976 N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034254-14-1

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2441976
CAS RN: 2034254-14-1
M. Wt: 340.42
InChI Key: XVSSLRNVUXGROR-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring . Thiazoles are a class of heterocyclic compounds that have been the focus of much research due to their diverse biological activities . They have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .


Synthesis Analysis

The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Common synthetic methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a variety of properties and applications, including as corrosion inhibitors and in the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a boiling point of 116–118°C . The odor of thiazole is similar to that of pyridine .

Future Directions

Thiazole-based analogs have been the focus of much research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-17(11-1-3-14-16(7-11)23-10-19-14)18-8-13-2-4-15(21-13)12-5-6-22-9-12/h1-7,9-10H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSLRNVUXGROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC=C(O3)C4=CSC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide

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